N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride
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Overview
Description
N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene moiety, an isoquinoline core, and an amide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride typically involves multi-step organic reactions. One common approach includes the condensation of naphthalene derivatives with isoquinoline intermediates under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide hydrochloride
- N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride
Uniqueness
N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride is unique due to its specific structural features, such as the isoquinoline core and the amide linkage. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H22ClN3O2 |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
N-(2-amino-1-naphthalen-2-ylethyl)-1-oxo-3,4-dihydro-2H-isoquinoline-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H21N3O2.ClH/c23-12-20(16-10-9-14-5-1-2-6-15(14)11-16)25-22(27)19-13-24-21(26)18-8-4-3-7-17(18)19;/h1-11,19-20H,12-13,23H2,(H,24,26)(H,25,27);1H |
InChI Key |
AULWXBJVQRQTLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=O)N1)C(=O)NC(CN)C3=CC4=CC=CC=C4C=C3.Cl |
Origin of Product |
United States |
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